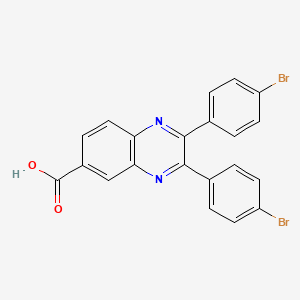

![molecular formula C23H19N3OS2 B4629452 N-({[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]氨基}碳硫酰)-2-苯基乙酰胺](/img/structure/B4629452.png)

N-({[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]氨基}碳硫酰)-2-苯基乙酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide often involves multi-step reactions. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursors involving 2-chloro-N-(thiazol-2-yl) acetamide compounds and 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives, showcasing the complexity of synthesizing benzothiazole acetamide derivatives (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various analytical techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis. The structural confirmation is crucial for identifying the exact configuration and functional groups present in the molecule, affecting its reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactions involving benzothiazole acetamide derivatives highlight their reactivity towards different reagents. For example, the formation of 2-(4-acylaminophenyl)benzothiazoles and their subsequent reactions provide insights into the acetylation process and its impact on antitumor activities of the parent amines, demonstrating the importance of functional group modifications in determining the biological activities of these compounds (Chua et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined through experimental observations. These properties are influenced by the compound's molecular structure and are essential for understanding its behavior in different environments and potential applications in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as pKa values, reactivity towards other chemical agents, and stability under various conditions, are critical for predicting the compound's behavior in biological systems. The pKa values, for instance, provide information on the compound's ionization state, which is crucial for its absorption and distribution within the body. Duran and Canbaz (2013) found that the protonation of similar compounds occurs on the nitrogen at the imidazole and benzothiazole rings, affecting their chemical behavior in biological environments (Duran & Canbaz, 2013).

科学研究应用

抗肿瘤活性

N-({[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]氨基}碳硫酰)-2-苯基乙酰胺及其衍生物因其抗肿瘤特性而被广泛研究。研究表明,这些化合物对各种癌细胞系(包括乳腺癌、卵巢癌和肾癌)表现出有效且选择性的抗肿瘤活性。这些苯并噻唑的的作用机制尚未完全明确,但据推测涉及代谢转化,例如 N-乙酰化和氧化,它们在其抗肿瘤作用中起着核心作用 (Chua 等,1999).

代谢转化

多项研究集中在这些苯并噻唑衍生物的代谢途径和转化。代谢过程涉及 N-乙酰化和氧化,取代基的性质决定了主要过程。这些代谢转化对于药物的抗肿瘤活性至关重要,因为它们导致形成活性代谢物,而活性代谢物负责药物对癌细胞的疗效 (Yurttaş 等,2015).

DNA 加合物形成

N-({[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]氨基}碳硫酰)-2-苯基乙酰胺的某些衍生物被发现可在敏感肿瘤细胞中形成 DNA 加合物,无论是在体外还是在体内。这表明一种涉及这些化合物与 DNA 相互作用的作用机制,从而抑制肿瘤生长。当浓度大于 100 nM 时,DNA 加合物的形成非常重要,突出了该药物靶向癌症治疗的潜力 (Leong 等,2003).

药物开发

这些苯并噻唑的药物开发一直是人们关注的课题,研究重点是合成用于肠胃外给药的水溶性前药。这些开发旨在解决制剂和生物利用度问题,使这些化合物更适合临床使用。前药表现出良好的水溶性和稳定性,并且能够在体内产生活性代谢物,使其成为抗肿瘤治疗的有希望的候选者 (Hutchinson 等,2002).

属性

IUPAC Name |

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS2/c1-15-11-12-17(22-24-18-9-5-6-10-20(18)29-22)14-19(15)25-23(28)26-21(27)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H2,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVLDJBIODTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)

![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)

![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)

![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)